molecular formula C12H15NO3 B2495548 (3R)-3-acetamido-4-phenylbutanoic acid CAS No. 2418811-91-1

(3R)-3-acetamido-4-phenylbutanoic acid

Cat. No. B2495548
CAS RN: 2418811-91-1
M. Wt: 221.256
InChI Key: YJQIULUYMWBIQH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-acetamido-4-phenylbutanoic acid, also known as L-AP4, is a synthetic amino acid analog that has been extensively studied for its potential therapeutic applications. L-AP4 is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to have significant effects on the central nervous system. In

Scientific Research Applications

Asymmetric Hydrogenation and Synthesis

A study achieved direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to yield 2-hydroxy-4-arylbutanoic acids, which are intermediates for ACE inhibitors. The process showed better enantioselectivity and efficiency when applied to the hydrogenation of 2-oxo-4-phenylbutanoic acid, highlighting its potential in the synthesis of pharmaceutical intermediates (Zhu et al., 2010).

Anticancer Drug Synthesis

Another study presented the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, starting from compounds that could be related structurally to (3R)-3-acetamido-4-phenylbutanoic acid. This research showcased a methodological approach integrating (15)N-labeling and spectroscopic techniques for elucidating the structural and functional attributes of the synthesized compounds (Sharma et al., 2018).

Enzymatic Kinetic Resolution

A study focused on optimizing acetic acid esters with electron-withdrawing 2-alkoxy-groups as acylating agents in the kinetic resolution of racemic amines. This research not only underscores the utility of this compound derivatives in enantioselective synthesis but also highlights the importance of enzymatic processes in achieving high enantiomeric excess values for pharmaceutical precursors (Olah et al., 2018).

Deracemization Processes

Research into the deracemization of (±)-2-hydroxy-4-phenylbutanoic acid and related compounds was accomplished by coupling lipase-catalyzed kinetic resolution with biocatalytic racemization. This process facilitated the preparation of single enantiomeric forms of the compound, illustrating an innovative approach to synthesizing enantiopure pharmaceutical intermediates (Larissegger-Schnell et al., 2006).

Advanced Oxidation Studies

The advanced oxidation chemistry of paracetamol, involving this compound as a potential by-product, was investigated to understand the degradation pathways and formation of nitrogenous and non-nitrogenous products. This study provides insights into the environmental fate and treatment of pharmaceutical pollutants (Vogna et al., 2002).

properties

IUPAC Name

(3R)-3-acetamido-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQIULUYMWBIQH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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